REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:12][CH2:11]2)=[CH:6][C:5]=1[Cl:13])=[N+:2]=[N-:3].O=[C:15]([CH3:21])[CH2:16][C:17]([O:19]C)=[O:18].C[O-].[Na+]>O>[Cl:13][C:5]1[CH:6]=[C:7]([CH:10]2[CH2:11][CH2:12]2)[CH:8]=[CH:9][C:4]=1[N:1]1[C:15]([CH3:21])=[C:16]([C:17]([OH:19])=[O:18])[N:3]=[N:2]1 |f:2.3|
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Name
|
1-azido-2-chloro-4-cyclopropylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C=C(C=C1)C1CC1)Cl
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Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)C
|
Name
|
NaOMe
|
Quantity
|
232 mL
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 64 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
forming a precipitate
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separating funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Me-THF (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2 L) (1×) and (1 L) (2×)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (1 L) and brine (1 L)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange oily residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C1CC1)N1N=NC(=C1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |